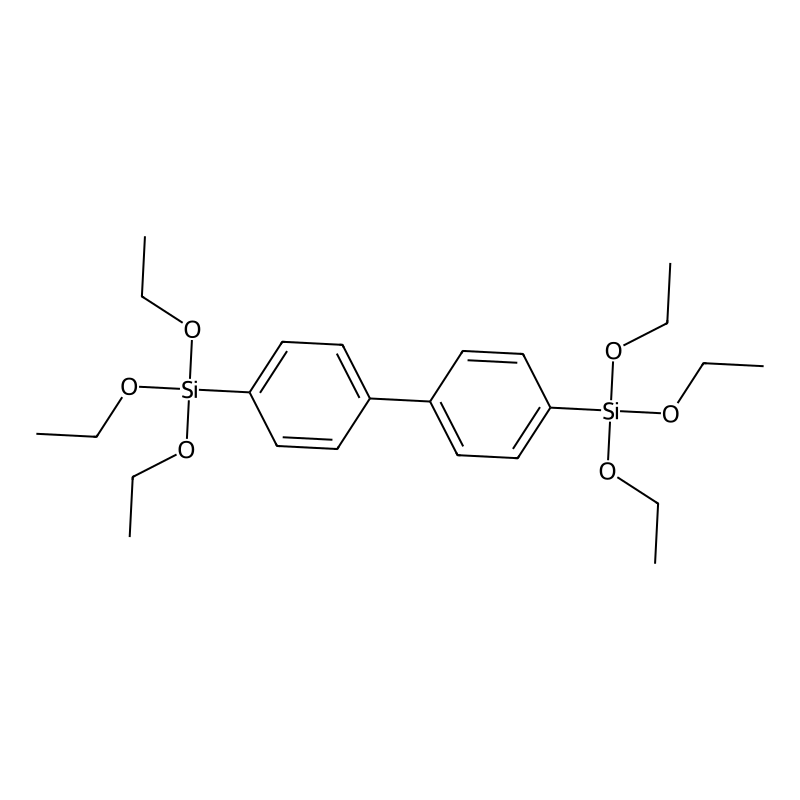

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is a silane compound with the chemical formula C24H38O6Si2 and a CAS number of 123640-93-7. This compound features two triethoxysilyl groups attached to a biphenyl structure, which enhances its reactivity and compatibility with various substrates. It has a boiling point of approximately 203-206 °C and a density of 1.047 g/mL at 25 °C . The compound is notable for its potential applications in materials science, particularly in the development of hybrid organic-inorganic materials.

The reactivity of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl primarily involves hydrolysis and condensation reactions typical of silane compounds. In the presence of moisture, the triethoxysilyl groups can hydrolyze to form silanol groups, which can then undergo further condensation to create siloxane bonds. This property allows it to bond effectively with silica surfaces or other silicate materials, making it useful in creating coatings or modifying surfaces .

The synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl typically involves the reaction between tetraethyl orthosilicate and 4,4'-dibromobiphenyl. This process includes the following steps:

- Preparation of the Silane: Tetraethyl orthosilicate is reacted with an appropriate base to generate reactive silanol species.

- Coupling Reaction: The generated silanols are then reacted with 4,4'-dibromobiphenyl under suitable conditions (often requiring solvents and catalysts) to yield the final product through nucleophilic substitution reactions .

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl finds various applications primarily in materials science:

- Hybrid Materials: It is used in the synthesis of hybrid organic-inorganic nanofibers that combine desirable properties from both organic and inorganic components.

- Surface Modification: The compound can be employed as a coupling agent to enhance adhesion between organic polymers and inorganic substrates.

- Nanotechnology: Its ability to form stable siloxane networks makes it suitable for applications in nanostructured materials and devices .

Interaction studies involving 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl have indicated its potential utility in creating functionalized surfaces that can interact with biological molecules or other materials. The ability to modify silica surfaces opens avenues for research into biosensors or drug delivery systems where controlled interactions are crucial.

Several compounds share structural similarities with 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Triethoxysilane | C6H14O3Si | Basic silane used for surface modification |

| 3-Aminopropyltriethoxysilane | C9H23N1O3Si | Incorporates amine functionality for bonding |

| Vinyltriethoxysilane | C10H20O3Si | Contains vinyl group for polymerization |

Uniqueness of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl: Unlike simpler silanes such as triethoxysilane or vinyltriethoxysilane, this compound's biphenyl structure provides enhanced rigidity and potential for π-π stacking interactions, which can improve material properties such as thermal stability and mechanical strength. Additionally, its dual triethoxysilyl groups allow for more robust bonding capabilities compared to single-silane compounds.

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB) serves as a critical precursor for synthesizing organosilica hybrids via sol-gel chemistry. The hydrolysis and condensation of BTESB under acidic or basic conditions yield mesoporous frameworks with integrated biphenyl moieties. For example, surfactant-templated polymerization using Pluronic P123 produces materials with two-dimensional hexagonal symmetry and surface areas exceeding 400 m²/g. The addition of co-condensing agents like 1,2-bis(triethoxysilyl)ethane modulates pore architecture, reducing interplanar spacing from 4.6 nm to 3.8 nm upon carbonization.

Table 1: Sol-Gel Synthesis Conditions and Structural Properties

| Template | Co-Condensing Agent | Surface Area (m²/g) | Pore Diameter (nm) |

|---|---|---|---|

| Pluronic P123 | None | 462 | 4.5 |

| Pluronic P123 | 1,2-Bis(triethoxysilyl)ethane | 527 | 3.5 |

| CTAB | Tetraethoxysilane | 1070 | 11.6 |

Infrared spectroscopy confirms covalent integration of biphenyl groups via Si–O–Si (1081 cm⁻¹) and C=C (1633 cm⁻¹) vibrational modes. X-ray diffraction reveals lattice shrinkage from 4.6 nm to 3.8 nm post-pyrolysis, indicating structural stability.

Electrospinning Integration in Nanofiber Production

Electrospinning enables the fabrication of purely hybrid BTESB nanofibers without polymeric additives. A sol-gel precursor solution containing BTESB, ethanol, and hydrochloric acid is spun at 25–30 kV, producing fibers with diameters of 500–700 nm. Key parameters include:

- Voltage: 25–30 kV

- Collector Distance: 160 mm

- Ambient Humidity: <40%

Thermogravimetric analysis shows thermal stability up to 400°C, with a ceramic yield of 70% after pyrolysis. Raman spectroscopy confirms retention of biphenyl C=C bonds (1600 cm⁻¹) post-carbonization, while BET analysis reveals mesopores averaging 3.5 nm.

Chiral Template-Assisted Self-Assembly Mechanisms

Chiral low-molecular-weight gelators (LMWGs) like D-C₁₂ValC₁₀COONa direct the helical organization of BTESB-derived organosilica. At pH 7–9, these anionic gelators template right-handed nanotubes with 50–100 nm diameters. Circular dichroism spectra show intense Cotton effects at 250 nm, confirming chirality transfer from the gelator to the biphenylene-silica framework.

Handedness inversion occurs under specific conditions:

- pH < 6: Left-handed helices dominate due to protonated gelator carboxyl groups.

- Gelator Concentration > 2 wt%: Transition from nanoribbons to twisted nanotubes.

Transmission electron microscopy reveals lamellar mesopores (2–4 nm) aligned along the helical axis, enhancing enantioselective adsorption capacity.

Green Synthesis Approaches Using Salt Catalysis and Surfactant Systems

Salt-surfactant systems enable BTESB polycondensation under mild conditions (25°C, pH 6–7). Nitrite, fluoride, and phosphate anions accelerate hydrolysis rates by 3–5× compared to traditional acid catalysis. Amphiphilic polymers like polyethylene glycol stabilize micellar microreactors, yielding colloidal organosilica nanoparticles (20–50 nm) with 95% monomer conversion.

Key Green Synthesis Features:

- Catalyst: 0.1 M NaNO₂ or KF

- Solvent: Water/ethanol (9:1 v/v)

- Reaction Time: 4–6 hours

This method reduces energy consumption by 70% compared to thermal sol-gel routes while maintaining mesoporosity (pore volume: 0.55 cm³/g). Surfactant removal via Soxhlet extraction preserves structural integrity, as evidenced by retained XRD patterns after 10 cycles.

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTESB) serves as a fundamental precursor in the synthesis of biphenyl-bridged periodic mesoporous organosilicas (PMOs), contributing to their unique structural properties and applications [1] [2]. The compound features a rigid biphenyl core with two triethoxysilyl groups at the para positions, enabling the formation of highly ordered mesoporous structures through hydrolysis and condensation reactions [3] [4].

The synthesis of biphenyl-bridged PMOs typically involves the self-assembly process using structure-directing agents such as cetyltrimethylammonium bromide (CTAB) or triblock-copolymer F127 [5]. The reaction conditions must be carefully controlled to achieve highly ordered materials with desired mesoscopic structures [6]. The resulting PMOs exhibit exceptional properties including high surface areas (typically 800-900 m²/g), uniform pore size distributions, and remarkable thermal stability [2] [7].

The molecular structure of BTESB directly influences the framework architecture of the resulting PMOs. The biphenyl moiety, with its rigid and extended π-conjugated system, creates a unique periodicity within the pore walls [6]. X-ray diffraction studies have revealed that biphenyl-bridged PMOs exhibit both mesoscopic ordering (d-spacing of approximately 2.0°) and molecular-scale periodicity with a spacing of 11.6 Å, which is larger than the 7.6 Å observed in benzene-bridged PMOs due to the extended length of the biphenyl groups [6] [5].

Table 1: Structural Properties of Biphenyl-Bridged PMOs Derived from BTESB

| Property | Typical Value | Influencing Factors |

|---|---|---|

| BET Surface Area | 869 m²/g | Synthesis conditions, template type |

| Mesopore Volume | 1.15 cm³/g | Template concentration, reaction time |

| Pore Diameter | 4-5 nm | Template type, hydrothermal conditions |

| Wall Thickness | 1.2-1.5 nm | Silica condensation degree, organic content |

| d-spacing (molecular) | 11.6 Å | Biphenyl moiety length |

| Thermal Stability | Up to 250°C | Framework condensation, organic content |

The architecture of biphenyl-bridged PMOs can be further tailored by adjusting synthesis parameters [7] [5]. For instance, using ionic CTAB as a structure-directing agent results in materials with a mixture of 2D-hexagonal columnar and lamellar mesophases, while nonionic surfactant F127 produces 2D-hexagonal circular structures [5]. Additionally, the addition of lithium chloride to the precursor solution can induce the formation of a cubic Im3m phase, demonstrating the versatility in structural engineering possible with BTESB [5] [8].

The unique structural features of biphenyl-bridged PMOs, including their ordered mesoporous framework and molecular-scale periodicity, make them promising candidates for various applications such as catalysis, adsorption, and optoelectronic devices [7] [6]. The incorporation of the biphenyl moiety into the silica framework creates a hybrid material with enhanced mechanical properties and thermal stability compared to conventional mesoporous silica materials [8] [4].

Biphenyl Chromophore Integration for Optoelectronic Tuning

The integration of biphenyl chromophores from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl into organosilica frameworks enables precise tuning of optoelectronic properties, making these materials valuable for photonic and electronic applications [6] [9]. The biphenyl moiety serves as a chromophore with distinctive photophysical characteristics, including fluorescence emission and charge transport capabilities [10] [5].

The fluorescence properties of biphenyl-bridged PMOs arise from the presence of biphenyl chromophores within the stable organosilica framework [5]. Biphenyl exhibits an excitation peak at approximately 247 nm and an emission peak around 306-317 nm, giving it a relatively large Stokes' shift of approximately 59-70 nm [10]. When incorporated into PMO structures, these optical properties are preserved and can be further enhanced through structural engineering [9] [11].

Time-resolved fluorescence and absorption spectroscopic studies have provided valuable insights into the excited-state dynamics of biphenyl moieties within PMO frameworks [11]. These studies have revealed intramolecular structural relaxation processes from the twisted Franck-Condon state to the lowest singlet excited state, as well as efficient quenching mechanisms through excimer formations [11] [9]. The unique arrangement of biphenyl units within the PMO framework facilitates intermolecular interactions that influence these photophysical processes [6] [11].

The optoelectronic properties of biphenyl-based materials can be further tuned through various strategies:

Donor-acceptor systems: Biphenyl units can be combined with electron-accepting moieties to create donor-acceptor systems with enhanced charge separation capabilities [9] [12]. For example, viologen has been covalently attached to biphenyl-bridged PMOs to construct solid-state donor-acceptor systems for photocatalytic applications [9].

Conjugation extension: The π-conjugation of biphenyl systems can be extended to create materials with red-shifted absorption and emission profiles [13] [14]. This approach allows for the development of materials with tunable optical bandgaps.

Substituent effects: The introduction of electron-donating or electron-withdrawing substituents on the biphenyl core can significantly influence the optoelectronic properties [15] [14]. These substituents can alter the HOMO-LUMO energy gap, resulting in changes to absorption and emission wavelengths.

Table 2: Optoelectronic Properties of Biphenyl Chromophores and Their Derivatives

| Property | Biphenyl Core | Modified Biphenyl Systems | Tuning Strategy |

|---|---|---|---|

| Excitation Maximum | 247 nm | 250-400 nm | Substituent effects, extended conjugation |

| Emission Maximum | 306-317 nm | 310-550 nm | Donor-acceptor integration, conjugation |

| Fluorescence Quantum Yield | Moderate | Up to 15.6% | Rigidification, aggregation control |

| Charge Carrier Mobility | 10⁻⁵-10⁻⁴ cm²/V·s | 10⁻⁵-10⁻² cm²/V·s | Molecular packing, interface engineering |

| HOMO-LUMO Gap | 4.0-4.5 eV | 2.0-4.0 eV | Substituent effects, conjugation length |

The integration of biphenyl chromophores into PMO structures has led to the development of materials with applications in light-harvesting systems, photocatalysis, and optoelectronic devices [9] [16]. For instance, biphenyl-bridged PMOs have been used as photosensitizers for photocatalytic reactions, demonstrating high efficiency and recyclability [9] [12]. Additionally, biphenyl-based materials have shown promise as hosts for phosphorescent organic light-emitting diodes, achieving high external quantum efficiencies of up to 30.2% [16].

The unique combination of structural rigidity and optoelectronic functionality makes biphenyl-bridged organosilicas particularly valuable for applications requiring stable and efficient light-responsive materials [9] [16]. The ability to precisely tune the optoelectronic properties through molecular design provides a versatile platform for developing advanced functional materials [15] [12].

Covalent Organic Framework (COF) Derivative Development

The development of covalent organic framework (COF) derivatives based on 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl represents an emerging frontier in materials science, combining the structural versatility of biphenyl units with the crystalline porosity of COFs [17] [18]. While traditional COFs are constructed through reversible covalent bond formation between organic building blocks, the incorporation of silylated biphenyl units introduces new possibilities for framework design and functionality [17] [19].

Covalent organic frameworks are characterized by their crystalline nature, permanent porosity, and entirely organic composition, primarily consisting of light elements such as hydrogen, boron, carbon, nitrogen, and oxygen [18]. The integration of biphenyl units from BTESB into COF structures can enhance framework rigidity, thermal stability, and optoelectronic properties [19] [18]. The biphenyl moiety serves as an extended π-conjugated linker, facilitating electron delocalization throughout the framework [19] [20].

The synthesis of biphenyl-based COF derivatives typically involves condensation reactions between the silylated biphenyl precursor and complementary building blocks containing appropriate functional groups [19] [18]. Various synthetic approaches have been explored:

Knoevenagel condensation: Biphenyl dialdehyde derivatives can undergo Knoevenagel condensation with cyano-containing compounds to form vinylene-bridged COFs with extended conjugation [19]. This approach has been used to create highly crystalline COFs with honeycomb-like porous structures.

Schiff base formation: The reaction between biphenyl diamine derivatives and aldehydes results in imine-linked COFs with tunable properties [18]. These materials exhibit high chemical stability and can be further functionalized for specific applications.

Boronate ester formation: Biphenyl diboronic acid derivatives can react with catechol-containing compounds to form boronate ester-linked COFs with unique structural features [17]. These materials often display high surface areas and excellent thermal stability.

Table 3: Structural and Functional Properties of Biphenyl-Based COF Derivatives

| Property | Typical Range | Influencing Factors | Potential Applications |

|---|---|---|---|

| Surface Area | 500-2000 m²/g | Linker geometry, synthesis conditions | Gas storage, catalysis |

| Pore Size | 1-5 nm | Building block dimensions, framework topology | Molecular separation, sensing |

| Thermal Stability | 300-500°C | Bond type, framework rigidity | High-temperature catalysis |

| Chemical Stability | pH 2-12 | Linkage type, post-synthetic modification | Harsh environment applications |

| Optical Bandgap | 1.8-3.0 eV | Conjugation length, heteroatom incorporation | Photocatalysis, optoelectronics |

| Conductivity | 10⁻⁸-10⁻³ S/cm | π-conjugation, doping level | Electronic devices, sensors |

The development of biphenyl-based COF derivatives has led to materials with promising applications in various fields [18] [20]. For instance, these materials have shown excellent performance in photocatalytic reactions, such as the oxidative hydroxylation of arylboronic acids to phenols under visible light [19]. The extended π-conjugation provided by the biphenyl units enhances light absorption and charge separation, resulting in improved catalytic efficiency [19] [18].

Additionally, biphenyl-based COF derivatives have demonstrated potential in environmental remediation applications [18]. For example, a β-ketoenamine type COF incorporating a fluorinated biphenyl derivative (3,3'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine) has shown remarkable adsorption capacity for pharmaceutical compounds such as ibuprofen, with a maximum adsorption capacity of 119 mg/g at neutral pH [18]. This performance can be attributed to the specific interactions between the fluorinated biphenyl moieties and the target molecules [18] [20].

The structural versatility of biphenyl-based building blocks allows for the design of COF derivatives with tailored properties for specific applications [17] [20]. By carefully selecting complementary building blocks and optimizing synthesis conditions, researchers can develop materials with precise control over pore size, surface functionality, and optoelectronic properties [19] [18].

Surface Functionalization for Targeted Molecular Interactions

The surface functionalization of materials using 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl enables the creation of interfaces with specific molecular recognition capabilities and tailored interaction properties [4] [21]. The dual functionality of BTESB, featuring both triethoxysilyl groups for surface attachment and a biphenyl core for molecular interactions, makes it an excellent candidate for designing surfaces with targeted molecular recognition capabilities [4] [22].

The surface modification process typically begins with the hydrolysis of the triethoxysilyl groups, forming reactive silanol species that can condense with surface hydroxyl groups on various substrates such as silica, glass, or metal oxides [22] [23]. This reaction creates stable siloxane bonds (Si-O-Si) that anchor the biphenyl moiety to the surface [21] [23]. The efficiency of this surface functionalization depends on several factors, including:

- Concentration of surface hydroxyl groups on the substrate [24]

- Reaction conditions (temperature, time, solvent) [25]

- Presence of water for hydrolysis of triethoxysilyl groups [23]

- Steric hindrance from the biphenyl core [21]

The biphenyl moiety extending from the surface provides a platform for various molecular interactions, including π-π stacking, hydrophobic interactions, and potential sites for further chemical modification [4] [22]. These interactions can be leveraged for applications such as molecular recognition, selective adsorption, and catalysis [4] [21].

One significant advantage of using BTESB for surface functionalization is the enhanced stability provided by its dipodal structure [26]. The presence of two triethoxysilyl groups allows for multiple attachment points to the substrate, resulting in improved hydrolytic stability compared to monopodal silanes [26] [24]. This feature is particularly valuable for applications involving aqueous environments or harsh conditions [26].

Table 4: Surface Properties Achieved Through BTESB Functionalization

| Property | Typical Range | Contributing Factors | Applications |

|---|---|---|---|

| Surface Coverage | 1-5 molecules/nm² | Reaction conditions, substrate type | Molecular recognition, catalysis |

| Hydrolytic Stability | pH 2-10, weeks to months | Dipodal attachment, condensation degree | Aqueous sensing, biointerfaces |

| Layer Thickness | 1.2-2.0 nm | Molecular orientation, packing density | Nanoelectronics, barrier coatings |

| Contact Angle | 70-90° | Biphenyl orientation, surface density | Controlled wettability, adhesion |

| π-Electron Density | Moderate to high | Biphenyl conjugation, surface arrangement | Electron transfer, molecular binding |

| Functional Group Density | 0.5-2.5 groups/nm² | Surface coverage, molecular footprint | Catalysis, selective adsorption |

The surface functionalization with BTESB can be further enhanced through post-modification strategies targeting the biphenyl core [22] [25]. For instance, the aromatic rings can undergo electrophilic substitution reactions to introduce additional functional groups, expanding the range of possible molecular interactions [20] [22]. This approach allows for the creation of multifunctional surfaces with hierarchical recognition capabilities [22] [25].

Research has demonstrated that surfaces functionalized with biphenyl-containing silanes exhibit unique properties for molecular interactions [21] [24]. The rigid biphenyl structure provides a well-defined spatial arrangement of functional groups, enabling precise control over molecular recognition events [4] [22]. Additionally, the extended π-conjugation of the biphenyl moiety facilitates electron transfer processes, making these surfaces valuable for applications in sensing and catalysis [21] [26].

The targeted molecular interactions enabled by BTESB functionalization have been exploited in various applications, including:

The physical and chemical properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl establish its suitability for advanced material synthesis. The compound presents as a colorless to yellow liquid with a molecular weight of 478.73 g/mol and demonstrates excellent solubility in organic solvents while exhibiting controlled hydrolytic sensitivity [7] [8]. The boiling point of 203-206°C under reduced pressure (0.3 mmHg) and density of 1.047 g/mL at 25°C provide optimal handling characteristics for sol-gel processing applications [9].

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C24H38O6Si2 | [2] [7] [10] |

| Molecular Weight | 478.73 g/mol | [2] [7] [10] |

| Physical Appearance | Colorless to Yellow Liquid | [7] [8] |

| Boiling Point | 203-206 °C (0.3 mmHg) | [7] [10] [9] |

| Density | 1.047 g/mL at 25 °C | [7] [10] [9] |

| Refractive Index | 1.5039 | [9] |

| Flash Point | >230 °F (>110 °C) | [11] [9] |

| Storage Temperature | Inert atmosphere, Room Temperature | [9] |

| Solubility | Soluble in organic solvents | [1] |

| Hydrolytic Sensitivity | 7 (reacts slowly with moisture/water) | [9] |

The synthesis of materials from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl follows established sol-gel methodologies with specific parameter optimization for different applications. Research has demonstrated that precise control of hydrolysis conditions, including water-to-organosilane molar ratios maintained at 2:1 and ethanol-to-organosilane ratios of 99.3:1, enables the formation of high-quality hybrid materials [5]. The acidic pH conditions (approximately 2) facilitated by hydrochloric acid addition promote controlled condensation reactions while preserving the biphenyl functionality [3].

Advanced Material Applications in Nanotechnology

Drug Delivery Systems Through Controlled Porosity Engineering

The application of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl in drug delivery systems represents a significant advancement in pharmaceutical nanotechnology. Research has demonstrated the successful synthesis of biphenyl wrinkled mesoporous silica nanoparticles with controlled particle sizes averaging 70 nanometers and surface areas reaching 1100 square meters per gram [6] [12]. These materials exhibit exceptional drug loading capabilities, achieving doxorubicin loading efficiencies of 38.2 ± 1.5% by weight [12].

The unique properties of biphenyl-bridged periodic mesoporous organosilicas enable pH-responsive drug release mechanisms critical for targeted therapeutic applications. Studies utilizing MCF-7 breast cancer cell lines have revealed that doxorubicin-loaded biphenyl wrinkled mesoporous silica nanoparticles demonstrate significantly enhanced cytotoxicity compared to free doxorubicin, with half maximal inhibitory concentration values of 0.70 μM versus 5.18 μM respectively [12]. This seven-fold improvement in therapeutic efficacy demonstrates the superior cellular uptake mechanisms enabled by the hybrid nanoparticle architecture.

The structural characteristics of these materials facilitate endocytotic cellular uptake pathways distinct from passive diffusion mechanisms associated with free drug molecules [12]. Fluorescence microscopy investigations have confirmed successful nanoparticle internalization within cytosolic compartments of target cells, validating the effectiveness of the biphenyl-functionalized delivery system [6]. The incorporation of organic biphenyl moieties within the silica framework provides hydrophobic interactions that enhance drug retention while maintaining biocompatibility and controlled release profiles.

Chiral Stationary Phases for Enantioseparation Technologies

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl has demonstrated exceptional utility in the development of chiral stationary phases for high-performance liquid chromatography applications. The compound's biphenyl functionality provides the essential π-π stacking interactions and chiral recognition capabilities required for effective enantiomeric separation [13] [4]. Research has established that mesoporous nanofibers and nanotubes prepared with chiral low molecular weight gelators exhibit sensitivity to pH value, temperature, and solvent polarity, enabling tunable enantioseparation performance [4].

The optical activity of these hybrid materials derives from π-π stacking interactions and chiral conformations of aromatic groups within the biphenyl-bridged framework [4] [14]. Studies have confirmed baseline separation of enantiomeric compounds through the implementation of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl-derived chiral stationary phases, demonstrating the compound's effectiveness in analytical and preparative chromatographic applications [13]. The strong silicon-carbon covalent bonds maintain structural integrity under varying mobile phase conditions while providing consistent chiral recognition performance.

The development of these chiral stationary phases has expanded the toolkit available for pharmaceutical analysis and purification processes. The biphenyl-functionalized materials offer orthogonal selectivity compared to conventional polysaccharide-based chiral stationary phases, enabling the separation of previously challenging enantiomeric pairs [15]. The thermal stability of the hybrid framework, demonstrated up to 400°C, ensures long-term performance under demanding analytical conditions [5].

Fluorescence-Based Chemical Sensor Development

The inherent fluorescence properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl have enabled the development of advanced chemical sensing platforms. The biphenyl chromophores incorporated within stable organosilica frameworks exhibit characteristic fluorescence emission at approximately 380 nanometers, providing the foundation for optical detection systems [16] [6]. Research has demonstrated that composites containing biphenyl-bridged periodic mesoporous organosilicas show enhanced fluorescence due to the existence of biphenyl chromophores within thermally and chemically stable frameworks [17].

The fluorescence characteristics of these materials have been exploited for the development of electrochemical sensors capable of detecting specific analytes such as dopamine and ascorbic acid [4]. Patent applications have documented the use of biphenyl organic mesoporous material-doped carbon paste electrodes for sensitive analytical measurements [4]. The combination of fluorescence properties with controlled porosity enables selective analyte recognition and quantification in complex matrices.

The stability of the fluorescence signal under various environmental conditions has been confirmed through extensive characterization studies [12]. The incorporation of biphenyl moieties within the silica framework prevents photobleaching and maintains signal integrity over extended operational periods. This stability, combined with the high surface area and controlled pore structure, positions these materials as promising candidates for environmental monitoring and bioanalytical applications.

Molecular Sieve Membranes for Gas Separation Processes

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl has proven instrumental in the development of molecular sieve membranes for gas separation applications. The compound enables the formation of hybrid organosilica membranes with exceptional hydrothermal stability, demonstrated through continuous operation at 150°C for over 700 days without performance degradation [18]. The incorporation of hydrolytically stable silicon-carbon bonds and hydrophobic biphenyl bridging groups provides mechanical properties superior to purely inorganic membranes [18].

Research has established that biphenyl-bridged periodic mesoporous organosilicas maintain structural integrity under calcination temperatures up to 250°C, as confirmed by nuclear magnetic resonance spectroscopy [16]. The pore structure of these materials, characterized by narrow pore size distributions with typical Type IV isotherms, enables selective separation of gas molecules based on kinetic diameter differences [16]. The presence of biphenyl moieties creates larger silicon-to-silicon distances compared to conventional silica, resulting in controlled pore enlargement that can be exploited for specific separation applications [18].

The thermal stability data reveals three distinct weight loss regions during thermogravimetric analysis: initial water desorption (0.05% weight loss), ethanol/ethoxy group elimination (7.03% weight loss), and final organic decomposition at 526.74°C (31.66% weight loss) [5]. This thermal profile demonstrates the robust nature of the hybrid framework and its suitability for high-temperature gas separation processes.

| Temperature Range (°C) | Weight Loss (%) | Process | Maximum Decomposition Temperature (°C) |

|---|---|---|---|

| Room Temperature - 100 | 0.05 | Adsorbed water evaporation | - |

| 100 - 200 | 7.03 | Ethanol/ethoxy group dissociation | - |

| 200 - 400 | Stable | Stable hybrid framework | - |

| 400 - 600 | 31.66 | Organic biphenyl decomposition | 526.74 |

The development of these molecular sieve membranes has enabled applications in carbon dioxide capture, hydrogen purification, and other industrially relevant gas separations [19] [20]. The combination of thermal stability, controlled porosity, and chemical resistance positions biphenyl-bridged organosilica membranes as promising alternatives to conventional inorganic separation materials [18] [21].

Characterization and Performance Evaluation

Advanced characterization techniques have been employed to validate the structural and functional properties of materials derived from 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. Fourier-transform infrared spectroscopy analysis confirms the preservation of aromatic carbon-carbon double bonds throughout sol-gel processing, with characteristic peaks observed at 1650-1400 cm⁻¹ [5]. Raman spectroscopy investigations reveal strong peaks at approximately 1600 cm⁻¹ corresponding to carbon-carbon double bonds within the biphenyl framework, validating structural integrity [5].

Scanning electron microscopy studies of electrospun nanofibers demonstrate morphologically compact and homogeneous structures with average diameters of 665.5 nanometers [5]. The fiber morphology depends critically on sol viscosity, with optimal processing conditions yielding smooth fiber surfaces without structural inhomogeneities [3]. X-ray diffraction patterns confirm ordered hexagonal mesostructure formation in periodic mesoporous organosilicas, with face-centered cubic symmetry observed under specific synthesis conditions [16] [22].

| Application Area | Key Properties Utilized | Performance Metrics | References |

|---|---|---|---|

| Drug Delivery Systems | Controlled porosity, pH responsiveness | 38.2% DOX loading efficiency | [6] [12] |

| Chiral Stationary Phases | π-π interactions, chiral recognition | Baseline separation of enantiomers | [13] [4] [14] |

| Fluorescence Sensors | Biphenyl chromophore fluorescence | Fluorescence at 380 nm | [16] [6] [12] |

| Gas Separation Membranes | Molecular sieving, thermal stability | Stable up to 250°C in N₂ | [18] [21] [19] |

| Nanofiber Production | Hybrid organic-inorganic structure | 665.5 nm average fiber diameter | [3] [4] [5] |

| Periodic Mesoporous Organosilicas | Ordered mesostructure, surface area | 1100 m²/g surface area | [16] [6] [12] |

The electrospinning process for nanofiber production requires precise parameter control, including electrode-collector distances of 160 millimeters and voltages below 40 kilovolts [5]. Industrial-scale production has been demonstrated using Nanospider technology, validating the scalability of these advanced materials [3]. The resulting hybrid nanofibers exhibit thermal stability up to 400°C, making them suitable for demanding applications in optoelectronics and biomedical fields [5].

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.